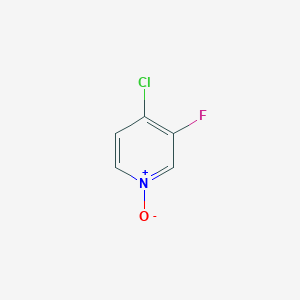

4-Chloro-3-fluoropyridine 1-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

4-Chloro-3-fluoropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoropyridine 1-oxide typically involves the oxidation of 4-Chloro-3-fluoro-pyridine. One common method is the use of peroxides such as benzoyl peroxide or tert-butyryl peroxide to achieve the oxidation . The reaction conditions often include a solvent like acetonitrile and are carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine and fluorine substituents undergo selective displacement under varying conditions:

Chlorine Substitution

The 4-chloro group demonstrates higher reactivity than the 3-fluoro group in polar aprotic solvents like DMSO. For example:

-

Reaction with sodium n-heptanolate in DMSO yields 4-heptyloxy-3-fluoropyridine 1-oxide as the major product, while competing 2,4-diheptyloxy byproducts form in THF .

-

Alkoxylation selectivity depends on solvent polarity and base strength :

| Solvent | Base | Major Product | Minor Product |

|---|---|---|---|

| DMSO | Na n-heptanolate | 4-Heptyloxy-3-fluoropyridine 1-oxide | 2,4-Diheptyloxy derivative |

| THF | Na n-heptanolate | 2,4-Diheptyloxy derivative | 4-Heptyloxy-3-fluoropyridine 1-oxide |

Fluorine Substitution

The 3-fluoro group is less reactive but participates in dehydrofluorination during pyridine ring formation under basic, high-temperature conditions (e.g., 120°C with ammonium acetate) .

Thermal Deoxygenation

Reaction with perfluoropropene at elevated temperatures removes the N-oxide oxygen, producing 2-(1,2,2,2-tetrafluoroethyl)pyridines alongside carbonyl fluoride :

4 Chloro 3 fluoropyridine 1 oxideC3F6,Δ4 Chloro 6 1 2 2 2 tetrafluoroethyl pyridine+COF2

This reaction proceeds via radical intermediates, with regioselectivity influenced by substituent electronic effects .

Oxidation and Reduction

-

Oxidation : The N-oxide group can be further oxidized using peracids (e.g., m-CPBA) to form hydroxylamine derivatives, though competing side reactions (e.g., ring cleavage) may occur .

-

Reduction : Catalytic hydrogenation or LiAlH₄ reduces the N-oxide to 4-chloro-3-fluoropyridine , restoring the basic pyridine nitrogen.

Halogen Exchange

Treatment with KF under phase-transfer conditions replaces chlorine with fluorine, yielding 3,4-difluoropyridine 1-oxide .

Comparative Reactivity

The N-oxide group significantly enhances electrophilic substitution at the 4-position. Key comparisons include:

| Parameter | 4-Chloro-3-fluoropyridine 1-oxide | 4-Chloro-3-fluoropyridine |

|---|---|---|

| Reactivity toward Cl⁻ | Higher (N-oxide activates ring) | Lower |

| Solubility in DMSO | Excellent | Moderate |

| Thermal stability | Decomposes >150°C | Stable up to 200°C |

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that 4-chloro-3-fluoropyridine 1-oxide exhibits notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications as an antibiotic or disinfectant agent.

Pharmaceutical Intermediates : The compound serves as an important intermediate in the synthesis of several pharmaceuticals, particularly proton pump inhibitors such as omeprazole and lansoprazole. Its unique structure allows for further modifications to yield biologically active compounds .

Agrochemicals

The compound is utilized in the development of agrochemicals. Its fluorinated structure enhances biological activity and stability, making it suitable for use in pesticides and herbicides. The electron-withdrawing properties of the fluorine atom contribute to improved efficacy in agrochemical formulations.

Material Science

In material science, this compound has been investigated for its role in creating luminescent materials and organic light-emitting diodes (OLEDs). The incorporation of fluorinated compounds into materials can enhance electronic properties and improve device performance.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus |

| Pharmaceutical intermediates | Key in synthesizing proton pump inhibitors | |

| Agrochemicals | Pesticides and herbicides | Enhanced stability and biological activity |

| Material Science | Luminescent materials, OLEDs | Improved electronic properties |

Case Study 1: Antimicrobial Properties

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial activity of this compound against pathogenic bacteria. Results indicated significant inhibition of bacterial growth, warranting further investigation into its mechanisms of action and potential clinical applications.

Case Study 2: Synthesis of Pharmaceutical Agents

Research focusing on the synthesis of proton pump inhibitors highlighted the utility of this compound as a precursor. The compound facilitates the formation of various derivatives that exhibit enhanced pharmacological profiles, demonstrating its importance in drug development .

Case Study 3: Material Science Applications

Investigations into the use of this compound in OLED technology revealed that its incorporation into polymer matrices significantly improved luminescence efficiency. This advancement suggests potential for commercial applications in display technologies.

作用機序

The mechanism of action of 4-Chloro-3-fluoropyridine 1-oxide involves its interaction with various molecular targets. The presence of the N-oxide group can influence the electronic distribution in the pyridine ring, making it more reactive towards certain types of chemical reactions. The chlorine and fluorine substituents further modulate its reactivity and interaction with biological targets. The exact pathways and molecular targets can vary depending on the specific application and the nature of the interacting species .

類似化合物との比較

Similar Compounds

4-Chloro-3-fluoro-pyridine: The parent compound without the N-oxide group.

3-Fluoro-pyridine 1-oxide: Similar structure but without the chlorine substituent.

4-Chloro-pyridine 1-oxide: Similar structure but without the fluorine substituent.

Uniqueness

4-Chloro-3-fluoropyridine 1-oxide is unique due to the combined presence of chlorine, fluorine, and the N-oxide group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various complex molecules. Its unique reactivity profile allows for selective transformations that are not easily achievable with other similar compounds .

特性

CAS番号 |

127108-51-4 |

|---|---|

分子式 |

C5H3ClFNO |

分子量 |

147.53 g/mol |

IUPAC名 |

4-chloro-3-fluoro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5H3ClFNO/c6-4-1-2-8(9)3-5(4)7/h1-3H |

InChIキー |

NOUWIWISPLZJHT-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC(=C1Cl)F)[O-] |

正規SMILES |

C1=C[N+](=CC(=C1Cl)F)[O-] |

同義語 |

Pyridine, 4-chloro-3-fluoro-, 1-oxide (9CI) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。